molecular formula C8H7BrFN B3238219 3-Bromo-4-cyclopropyl-5-fluoropyridine CAS No. 1404367-12-9

3-Bromo-4-cyclopropyl-5-fluoropyridine

Cat. No.: B3238219
CAS No.: 1404367-12-9
M. Wt: 216.05 g/mol
InChI Key: LRBATMNKAKWDGD-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropyl-5-fluoropyridine is an organic compound with the molecular formula C8H7BrFN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, cyclopropyl, and fluorine substituents on the pyridine ring imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropyl-5-fluoropyridine typically involves multi-step organic reactions. One common method is the halogenation of a cyclopropyl-substituted pyridine derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropyl-5-fluoropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyclopropyl-5-fluoropyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-cyclopropyl-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-3-11-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBATMNKAKWDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of the crude phenyl 3-bromo-4-cyclopropyl-5-fluoropyridine-1 (4H)-carboxylate (1.14 g, 0.0034 mol) and sulphur (0.108 g, 0.0034 mol) were heated at reflux in DECALIN (10 mL) for a period of 3 h, then cooled to room temperature. Purification by silica gel chromatography, eluting first with hexanes, then with a 2-5% ethyl acetate-hexane gradient, gave the title compound. MS (M+1): 217.1.
Name
phenyl 3-bromo-4-cyclopropyl-5-fluoropyridine-1 (4H)-carboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of crude 3-bromo-4-cyclopropyl-5-fluoro-4H-pyridine-1-carboxylic acid phenyl ester (A; 7.5 g, 0.022 mol) and sulphur (0.71 g, 0.022 mol) were heated at reflux in DECALIN (25 mL) for a period of 3 h and then cooled to RT. The reaction mixture was purified by silica gel column chromatography, eluting first with hexane and then with a 2-5% ethyl acetate-hexane gradient to afford 3-bromo-4-cyclopropyl-5-fluoro-pyridine. 1H NMR (400 MHz, DMSO-d6) δ 8.54 (s, 1H), 8.42 (s, 1H), 1.98-1.94 (m, 1H), 1.11-1.09 (m, 2H), 0.99-0.98 (m, 2H). MS (M+1): 217.1.
Name
3-bromo-4-cyclopropyl-5-fluoro-4H-pyridine-1-carboxylic acid phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-cyclopropyl-5-fluoropyridine
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Reactant of Route 6
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